5-Hydroxysulfapyridine-d4
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Overview
Description
5-Hydroxysulfapyridine-d4 is a deuterium-labeled derivative of 5-Hydroxysulfapyridine, which is a hydroxy metabolite of Sulfapyridine. Sulfapyridine is an antibacterial agent used in the treatment of dermatitis and herpetiformis . The molecular formula of this compound is C11D4H7N3O3S, and it has a molecular weight of 269.313 .
Chemical Reactions Analysis
5-Hydroxysulfapyridine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxysulfapyridine-d4 has several scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: It is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of Sulfapyridine.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Sulfapyridine and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of 5-Hydroxysulfapyridine-d4 is similar to that of Sulfapyridine. Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Sulfapyridine prevents the synthesis of folic acid, thereby inhibiting bacterial growth . The deuterium-labeled derivative, this compound, is used to study the metabolic pathways and interactions of Sulfapyridine in biological systems.
Comparison with Similar Compounds
5-Hydroxysulfapyridine-d4 can be compared with other similar compounds, such as:
Sulfapyridine: The parent compound, which is an antibacterial agent used in the treatment of dermatitis and herpetiformis.
5-Hydroxysulfapyridine: The non-deuterated version of this compound, which is a hydroxy metabolite of Sulfapyridine.
Other deuterium-labeled sulfonamides: These compounds are used in similar applications for tracing metabolic pathways and studying the biotransformation of sulfonamide drugs
The uniqueness of this compound lies in its deuterium labeling, which allows for more precise and accurate tracing in metabolic studies compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-hydroxypyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14)/i1D,2D,4D,5D |
InChI Key |
XMCHHHBDBWYWSU-GYABSUSNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=C2)O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O |
Origin of Product |
United States |
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